1-(6-(furan-2-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide
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Description
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
The synthesis of heterocyclic compounds like furan-2-yl and quinolin-3-yl derivatives involves multiple steps, including condensation, cyclization, and substitution reactions, which form the backbone for designing pharmacologically active agents. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through coupling and subsequent treatment under specific conditions illustrates the complexity and versatility of synthesizing heterocyclic compounds (El’chaninov & Aleksandrov, 2017). These methods are foundational in creating compounds with potential therapeutic applications, highlighting the significant role of chemical synthesis in drug development.
Pharmacological Implications and Biological Activity
Heterocyclic compounds derived from furan-2-yl and quinolin-3-yl units, akin to the core structure of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide, exhibit a broad spectrum of biological activities. These activities include antiprotozoal, anticancer, and antimicrobial effects, making them valuable in medicinal chemistry research. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, offering insights into developing new antiprotozoal agents (Ismail et al., 2004). Additionally, compounds like thieno[2,3-b]pyridines and furo[2,3-b]pyridines have been synthesized and tested for their antiproliferative activity, showcasing the potential in cancer therapy development (Hung et al., 2014).
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-quinolin-3-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-23(25-18-14-17-4-1-2-5-19(17)24-15-18)16-9-11-28(12-10-16)22-8-7-20(26-27-22)21-6-3-13-30-21/h1-8,13-16H,9-12H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNSAPFQZAFRNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3N=C2)C4=NN=C(C=C4)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.